
(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a tetrahydrobenzo[f][1,4]thiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
- Formation of the tetrahydrobenzo[f][1,4]thiazepine ring system through a cyclization reaction.
- Introduction of the butyl and ethyl groups at the 3-position.
- Methoxylation at the 7-position.
- Oxidation to introduce the dioxido groups.
- Attachment of the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C23H28F3NO6S2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C23H28F3NO6S2/c1-4-6-12-22(5-2)15-34(28,29)20-14-19(33-35(30,31)23(24,25)26)18(32-3)13-17(20)21(27-22)16-10-8-7-9-11-16/h7-11,13-14,21,27H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1 |
InChI Key |
LHAYZDULSNURMY-FGZHOGPDSA-N |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


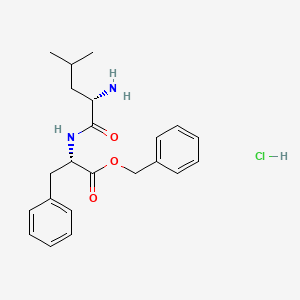
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
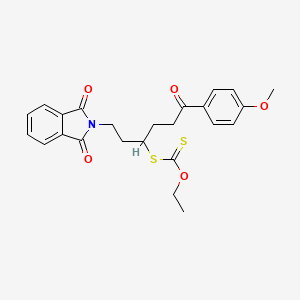

![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)
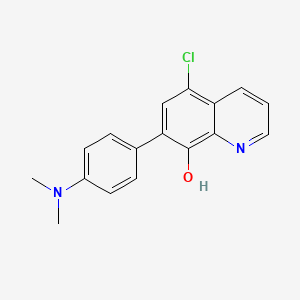

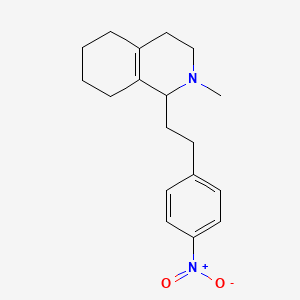
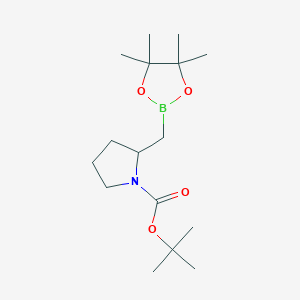
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)
